![molecular formula C14H11F3N6 B2915586 3-{1-[4-甲基-6-(三氟甲基)-2-嘧啶基]-1H-1,2,3-三唑-4-基}苯胺 CAS No. 860787-47-9](/img/structure/B2915586.png)

3-{1-[4-甲基-6-(三氟甲基)-2-嘧啶基]-1H-1,2,3-三唑-4-基}苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

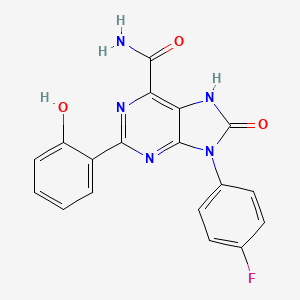

The compound “3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .

科学研究应用

合成与结构见解

- 对相关嘧啶酮的合成和互变异构结构进行了探索,重点介绍了它们的制备和光谱数据分析,表明它们主要以腙互变异构形式存在 (Shawali & Farghaly, 2004)。

- 另一项研究重点是基于吲唑、吡唑和三唑/三苯胺的化合物的合成、表征和电致发光特性,使用供体-受体结构来研究它们的热、光物理、电化学性质以及在有机发光二极管 (OLED) 中的应用 (Jin 等人,2020 年)。

- 对 8-杂原子取代的 4,4-二氟-4-硼-3a, 4a-二氮-s-茚满染料 (BODIPY) 的合成研究表明,这些化合物在产生具有高波长吸收和荧光的物质方面具有潜力,展示了嘧啶基和苯胺衍生物在合成荧光材料中的多功能性 (Goud, Tutar, & Biellmann, 2006)。

在材料科学中的应用

- 对涉及 N,N-二(6-苯基吡啶-2-基)苯胺衍生物的高发光四齿双环金属化铂配合物的研究,提供了对它们在电致发光器件中的设计、合成和应用的见解。这项研究强调了此类化合物在开发用于光电应用的材料中的相关性 (Vezzu 等人,2010 年)。

化学反应和机理

未来方向

The trifluoromethyl group is often used in pharmaceuticals and drugs, and research in this area is ongoing . Future directions could include the development of new synthesis methods, the exploration of new applications in pharmaceuticals and other fields, and further studies on the properties and reactivity of trifluoromethyl-containing compounds .

作用机制

Target of Action

The primary target of this compound is the D1 protein of Photosystem II . The D1 protein plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

The compound interacts with the D1 protein in a unique way. It binds to the same niche at the D1 protein as atrazine, but uses amino acid residues different from those involved with atrazine binding . This unique interaction allows the compound to inhibit the function of the D1 protein, thereby affecting the photosynthetic electron transport chain .

Biochemical Pathways

The compound’s interaction with the D1 protein affects the photosynthetic electron transport chain. This chain is a series of electron transporters embedded in the thylakoid membrane of the chloroplasts. It is an essential part of photosynthesis, as it is responsible for converting light energy into chemical energy. By inhibiting the D1 protein, the compound disrupts this process, leading to downstream effects on the plant’s energy production .

Pharmacokinetics

It is known that the compound is a potent and highly selective inhibitor of glucose transporter glut1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests that the compound may have good bioavailability and can effectively reach its target in the body.

Result of Action

The result of the compound’s action is the inhibition of the photosynthetic electron transport chain due to its interaction with the D1 protein . This leads to a decrease in the plant’s ability to convert light energy into chemical energy, which can have significant effects on the plant’s growth and development .

属性

IUPAC Name |

3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N6/c1-8-5-12(14(15,16)17)20-13(19-8)23-7-11(21-22-23)9-3-2-4-10(18)6-9/h2-7H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAGHLWRXIVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC(=CC=C3)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326593 |

Source

|

| Record name | 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860787-47-9 |

Source

|

| Record name | 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)

![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)

![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2915520.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)